molecular formula C14H16OS B13997985 Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- CAS No. 36715-37-4

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-

Cat. No.: B13997985
CAS No.: 36715-37-4
M. Wt: 232.34 g/mol
InChI Key: ZEOXYLXDZNKALU-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- is an organic compound characterized by the presence of a phenylthio group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with a phenylthio compound under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst to facilitate the reaction . Another approach involves the use of dihydrogen peroxide in acetic acid to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

36715-37-4

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

1-(2-phenylsulfanylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C14H16OS/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-4,6-8,10,13-14H,5,9H2,1H3

InChI Key

ZEOXYLXDZNKALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC=CC1SC2=CC=CC=C2

Origin of Product

United States

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